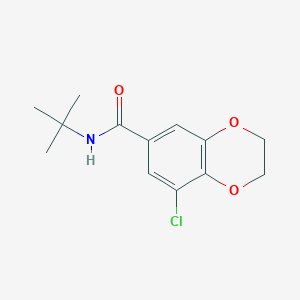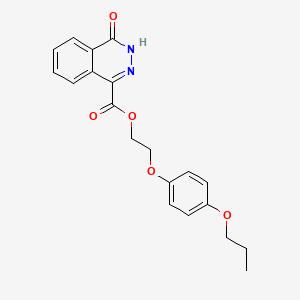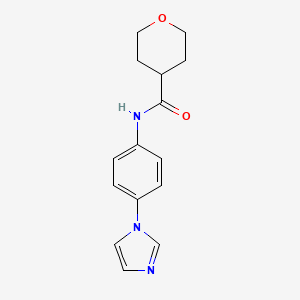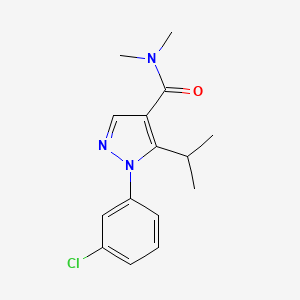
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BDD and is widely used in various fields of research, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively used in scientific research due to its unique properties. This compound has been used as a tool compound to study the role of various enzymes and proteins in biological systems. It has also been used as a probe to investigate the mechanisms of action of various drugs and compounds.
Mécanisme D'action
The mechanism of action of N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is not well understood. However, it is believed that this compound acts as an inhibitor of various enzymes and proteins involved in biological processes. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in biological processes, such as cytochrome P450 enzymes. It has also been shown to have antitumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately represent the properties and mechanisms of natural compounds. It also has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide in scientific research. One direction is the development of new compounds based on the structure of BDD that have improved properties and mechanisms of action. Another direction is the use of BDD as a tool compound to study the role of various enzymes and proteins in biological systems. Finally, BDD may be used in combination with other drugs and compounds to enhance their activity and effectiveness.
Conclusion
In conclusion, N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively used as a tool compound to study the role of various enzymes and proteins in biological systems. It has also been used as a probe to investigate the mechanisms of action of various drugs and compounds. While there are limitations to the use of BDD in lab experiments, its stable nature and well-understood properties make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a complex process that involves several steps. The first step involves the reaction of tert-butylamine with 2,3-dihydroxybenzoic acid, which results in the formation of N-tert-butyl-2,3-dihydroxybenzamide. This intermediate is then reacted with thionyl chloride to produce N-tert-butyl-2,3-dichlorobenzamide. The final step involves the reaction of N-tert-butyl-2,3-dichlorobenzamide with 1,4-benzoquinone to produce N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide.
Propriétés
IUPAC Name |
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)15-12(16)8-6-9(14)11-10(7-8)17-4-5-18-11/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONKFJAIXDDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C(=C1)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)






![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)